
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B cells and is a promising target for the treatment of B cell malignancies.
Wirkmechanismus
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide works by binding to the active site of BTK and preventing its activation by upstream signaling molecules. This leads to inhibition of downstream signaling pathways involved in B cell proliferation and survival.
Biochemical and Physiological Effects:
Inhibition of BTK by 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide leads to decreased proliferation and survival of B cells, which is particularly relevant in the context of B cell malignancies. 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide has also been shown to inhibit the production of inflammatory cytokines in B cells, which may be relevant in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide is its high potency and selectivity for BTK, which makes it a valuable tool for studying B cell signaling pathways. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide. One area of interest is its use in combination with other targeted therapies for the treatment of B cell malignancies. Another potential application is in the treatment of autoimmune diseases, where inhibition of BTK may be beneficial. Additionally, further studies are needed to understand the safety and efficacy of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide in humans, which could lead to its development as a clinical therapy.
Synthesemethoden
The synthesis of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide involves several steps, starting with the reaction of 2,4-dimethoxybenzene with 4-(tert-butylsulfonamido)phenylboronic acid in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then reacted with 3-bromo-N-(2,4-dimethoxyphenyl)propanamide in the presence of a base to form 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide has been extensively studied for its potential use in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In preclinical studies, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide has demonstrated potent inhibition of BTK and has shown efficacy in inhibiting the growth of B cell tumors.
Eigenschaften
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-N-(2,4-dimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-21(2,3)23-29(25,26)17-10-6-15(7-11-17)8-13-20(24)22-18-12-9-16(27-4)14-19(18)28-5/h6-7,9-12,14,23H,8,13H2,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRYGVAKZVUAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(tert-butylsulfamoyl)phenyl]-N-(2,4-dimethoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


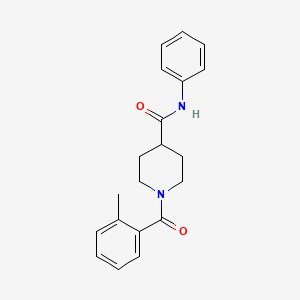
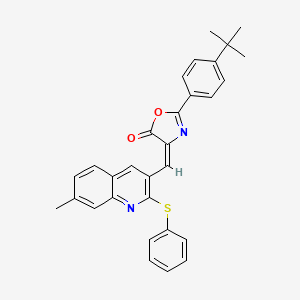
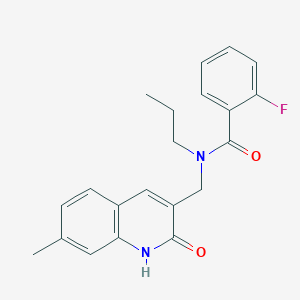
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7694938.png)
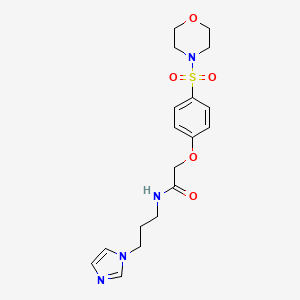
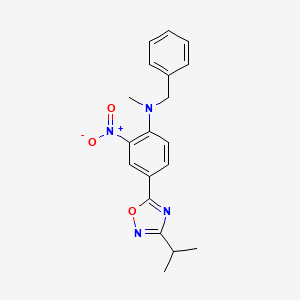
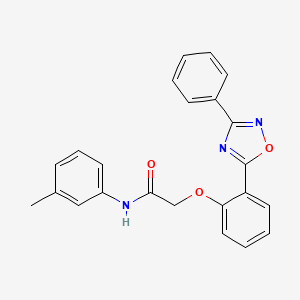
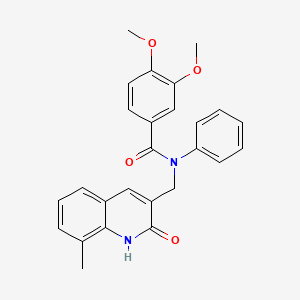

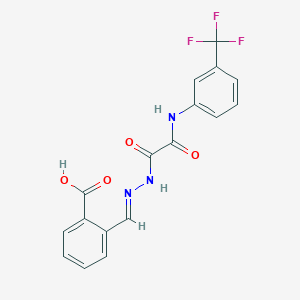
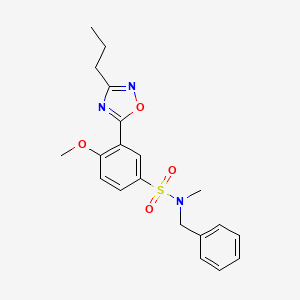
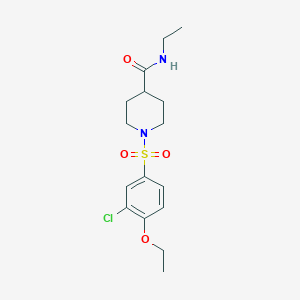
![4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7695015.png)